![molecular formula C7H6BrN3 B1280983 3-溴-7-甲基咪唑并[1,2-a]嘧啶 CAS No. 375857-62-8](/img/structure/B1280983.png)

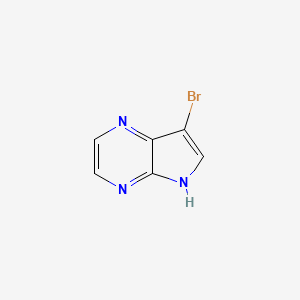

3-溴-7-甲基咪唑并[1,2-a]嘧啶

描述

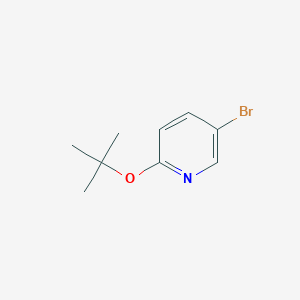

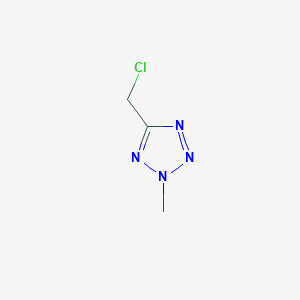

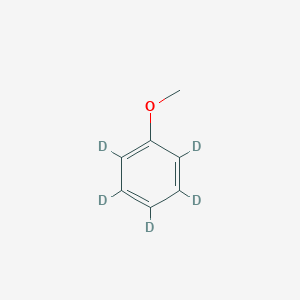

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

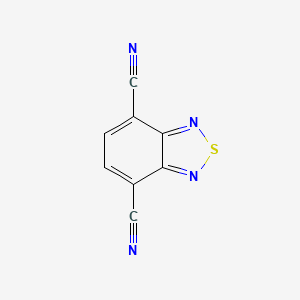

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 3-Bromo-7-methylimidazo[1,2-a]pyrimidine has been determined by X-ray crystallography . The structure is characterized by the presence of a bromine atom and a methyl group attached to the imidazo[1,2-a]pyrimidine core .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

Antituberculosis Agents

- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for the development of new antituberculosis (TB) drugs . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The mice were treated with different doses of the drug, and the bacterial load was measured after 4 weeks of treatment .

- Results : The study indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the drug, respectively, after 4 weeks of treatment .

Anti-inflammatory Agents

- Summary of Application : Pyrimidines, including imidazo[1,2-a]pyridine analogues, display a range of pharmacological effects including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : Various methods for the synthesis of pyrimidines are described in the literature . The anti-inflammatory effects of these compounds are usually tested in vitro or in vivo using appropriate models .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Light-Sensitive Dyes

- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives are used as light-sensitive dyes .

- Methods of Application : These compounds are synthesized and then used in various applications where light-sensitive dyes are required .

- Results : The use of these compounds as light-sensitive dyes has been successful .

Data Storage

- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives are used in optical media for data storage .

- Methods of Application : These compounds are incorporated into optical media which are then used for storing data .

- Results : The use of these compounds in data storage has been effective .

Pesticides and Fungicides

- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives are used as pesticides and fungicides .

- Methods of Application : These compounds are synthesized and then used in various agricultural applications where pesticides and fungicides are required .

- Results : The use of these compounds as pesticides and fungicides has been successful .

Fluorescent Probes

- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

- Methods of Application : These compounds are synthesized and then used in various biochemical applications where fluorescent probes are required .

- Results : The use of these compounds as fluorescent probes has been successful .

Chemosynthetic Methodologies

- Summary of Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .

- Methods of Application : The synthetic methodologies involve various chemical reactions to construct the imidazo[1,2-a]pyrimidine scaffold .

- Results : The review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .

Antiulcer Drug

- Summary of Application : Zolimidine, a derivative of imidazo[1,2-a]pyrimidine, is used as an antiulcer drug .

- Methods of Application : Zolimidine is administered to patients suffering from ulcers .

- Results : Zolimidine has been effective in the treatment of ulcers .

Treatment of Insomnia and Restoration of Brain Dysfunctions

- Summary of Application : Zolpidem, a derivative of imidazo[1,2-a]pyrimidine, is a medication for the treatment of insomnia and restoration of brain dysfunctions .

- Methods of Application : Zolpidem is administered to patients suffering from insomnia or certain brain dysfunctions .

- Results : Zolpidem has been effective in the treatment of these conditions .

Sedative and Anxiolytic Drug

- Summary of Application : Saripidem, a derivative of imidazo[1,2-a]pyrimidine, is used as a sedative and anxiolytic drug .

- Methods of Application : Saripidem is administered to patients requiring sedation or suffering from anxiety .

- Results : Saripidem has been effective in providing sedation and reducing anxiety .

安全和危害

未来方向

Imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

属性

IUPAC Name |

3-bromo-7-methylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXFEPGAAWNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(N2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464732 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

CAS RN |

375857-62-8 | |

| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

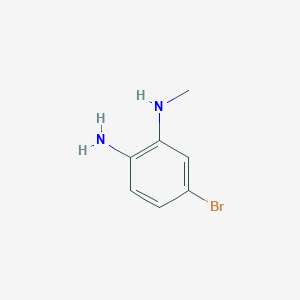

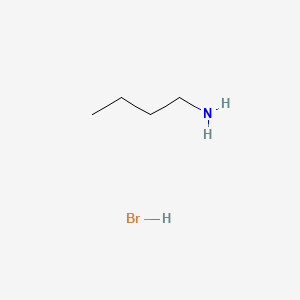

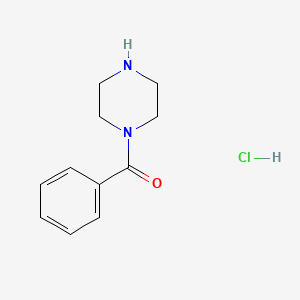

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。